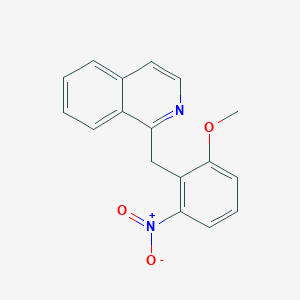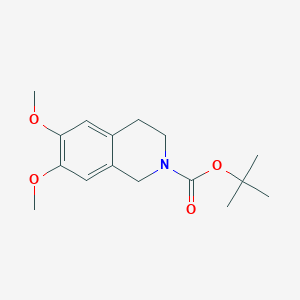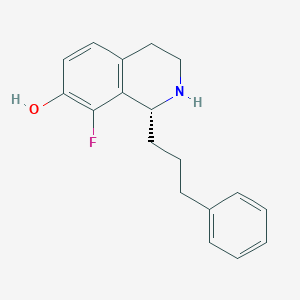
4-(2-Acetamidoethyl)-3-bromobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Acetamidoethyl)-3-bromobenzoic acid is an organic compound that features a bromine atom attached to a benzene ring, along with an acetamidoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetamidoethyl)-3-bromobenzoic acid typically involves the bromination of a suitable precursor followed by the introduction of the acetamidoethyl group. One common method involves the bromination of 3-bromobenzoic acid, followed by a reaction with 2-acetamidoethylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
化学反応の分析
Types of Reactions
4-(2-Acetamidoethyl)-3-bromobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the acetamidoethyl group or the benzene ring.
科学的研究の応用
4-(2-Acetamidoethyl)-3-bromobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Acetamidoethyl)-3-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The acetamidoethyl group can interact with biological targets, while the bromine atom can enhance binding affinity or selectivity.
類似化合物との比較
Similar Compounds
4-(2-Acetamidoethyl)phenylboronic acid: This compound has a similar acetamidoethyl group but features a boronic acid moiety instead of a bromine atom.
3-Bromobenzoic acid: This compound lacks the acetamidoethyl group but shares the bromine-substituted benzene ring.
Uniqueness
4-(2-Acetamidoethyl)-3-bromobenzoic acid is unique due to the combination of the bromine atom and the acetamidoethyl group, which can confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
1131594-25-6 |
|---|---|
分子式 |
C11H12BrNO3 |
分子量 |
286.12 g/mol |
IUPAC名 |
4-(2-acetamidoethyl)-3-bromobenzoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-5-4-8-2-3-9(11(15)16)6-10(8)12/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
PWJPOLNPVJJQER-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1=C(C=C(C=C1)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




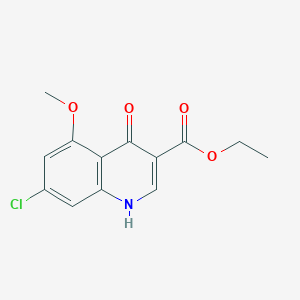
![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11841187.png)
![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)
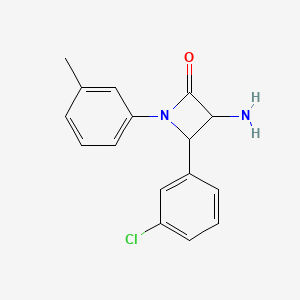
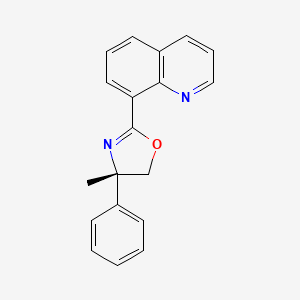
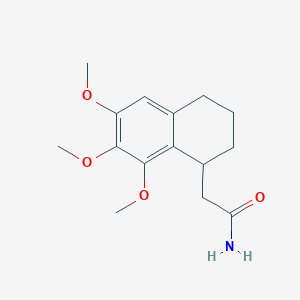

![cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate](/img/structure/B11841225.png)
![N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide](/img/structure/B11841248.png)
